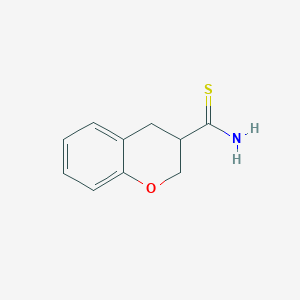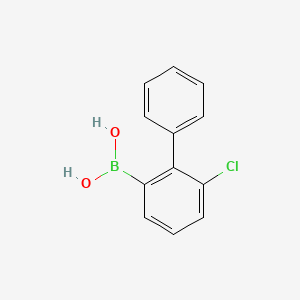
6-Chlorobiphenyl-2-boronic Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Chlorobiphenyl-2-boronic acid is an organoboron compound with the molecular formula C12H10BClO2. It is a derivative of biphenyl, where a boronic acid group is attached to the second position and a chlorine atom is attached to the sixth position of the biphenyl ring. This compound is of significant interest in organic synthesis, particularly in the field of Suzuki-Miyaura cross-coupling reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The primary method for synthesizing 6-Chlorobiphenyl-2-boronic acid involves the electrophilic trapping of an organometallic reagent with a boric ester, such as B(Oi-Pr)3 or B(OMe)3. This reaction is typically performed at low temperatures to prevent over-alkylation, which could lead to the formation of borinic esters instead of boronic esters .
Industrial Production Methods
Industrial production methods for boronic acids, including this compound, often involve large-scale Suzuki-Miyaura coupling reactions. These reactions are favored due to their mild reaction conditions, functional group tolerance, and the relatively stable nature of the organoboron reagents .
Análisis De Reacciones Químicas
Types of Reactions
6-Chlorobiphenyl-2-boronic acid primarily undergoes Suzuki-Miyaura cross-coupling reactions. This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base .
Common Reagents and Conditions
The common reagents used in these reactions include palladium catalysts (such as Pd(PPh3)4), bases (such as K2CO3 or NaOH), and solvents (such as toluene or ethanol). The reaction typically occurs under mild conditions, often at room temperature or slightly elevated temperatures .
Major Products
The major products formed from these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
Aplicaciones Científicas De Investigación
6-Chlorobiphenyl-2-boronic acid has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 6-Chlorobiphenyl-2-boronic acid in Suzuki-Miyaura coupling involves several steps:
Activation of the Boronic Acid: The boronic acid is activated by a base, which enhances the polarization of the organic ligand and facilitates transmetalation.
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.
Transmetalation: The activated boronic acid transfers its organic group to the palladium complex.
Reductive Elimination: The palladium complex undergoes reductive elimination, forming the biaryl product and regenerating the palladium catalyst.
Comparación Con Compuestos Similares
6-Chlorobiphenyl-2-boronic acid can be compared with other boronic acids, such as:
Phenylboronic acid: Similar in structure but lacks the chlorine substituent, making it less reactive in certain coupling reactions.
4-Formylphenylboronic acid: Contains a formyl group instead of a chlorine atom, which can participate in additional reactions such as condensation.
2-Bromo-5-pyridylboronic acid: A heterocyclic boronic acid with different electronic properties, making it suitable for specific applications.
The uniqueness of this compound lies in its specific substitution pattern, which provides distinct reactivity and selectivity in cross-coupling reactions.
Propiedades
Fórmula molecular |
C12H10BClO2 |
|---|---|
Peso molecular |
232.47 g/mol |
Nombre IUPAC |
(3-chloro-2-phenylphenyl)boronic acid |
InChI |
InChI=1S/C12H10BClO2/c14-11-8-4-7-10(13(15)16)12(11)9-5-2-1-3-6-9/h1-8,15-16H |
Clave InChI |
VHKPMRVHIANRJA-UHFFFAOYSA-N |
SMILES canónico |
B(C1=C(C(=CC=C1)Cl)C2=CC=CC=C2)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


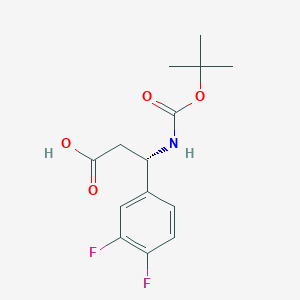
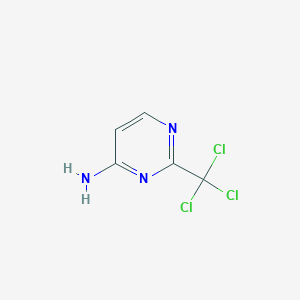
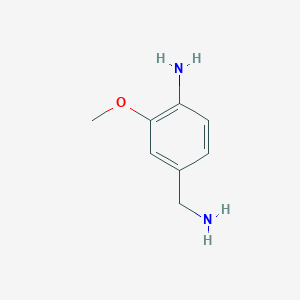
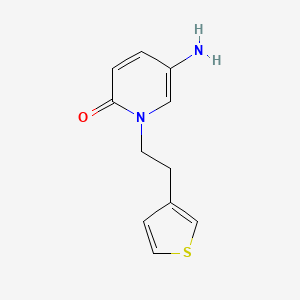

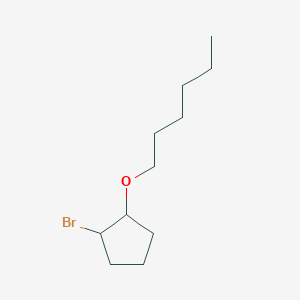
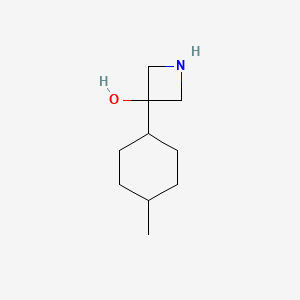
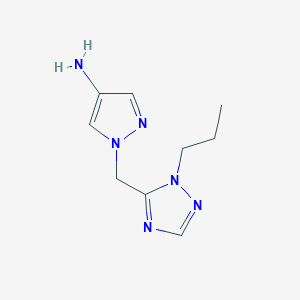
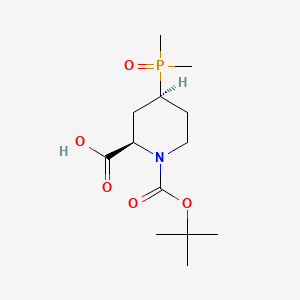

![cis-3-Azabicyclo[3.2.0]heptane hcl](/img/structure/B15326013.png)

![N-methyl-6-oxo-2-[(E)-2-(2-thiophen-3-yl-1,3-thiazol-4-yl)ethenyl]-1H-pyrimidine-5-carboxamide](/img/structure/B15326028.png)
